N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine, also known as OHQ, is a compound that has gained significant attention in the scientific community due to its potential in various research applications. OHQ is a guanidine derivative that has been synthesized through a multi-step process, and its mechanism of action is still being investigated.
Mechanism of Action
The mechanism of action of N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine is still being investigated, but it is believed to be related to its ability to inhibit the activity of protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. This compound has been shown to inhibit CK2 activity by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Advantages and Limitations for Lab Experiments
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine has several advantages for lab experiments, including its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine. One direction is to investigate the potential of this compound in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to investigate the potential of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl oxalyl chloride to form 2-oxo-2-phenylethyl benzoate. The resulting product is then reacted with hydrazine hydrate to form 2-phenylhydrazinobenzoic acid. This compound is then reacted with 2-aminobenzamide to form this compound.
Scientific Research Applications
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine has been found to have potential in various research applications, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This compound has also been found to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-(4-phenoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c22-20(26-21-24-18-9-5-4-8-17(18)19(27)25-21)23-14-10-12-16(13-11-14)28-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H4,22,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLAVBWHSAPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(/N)\NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.